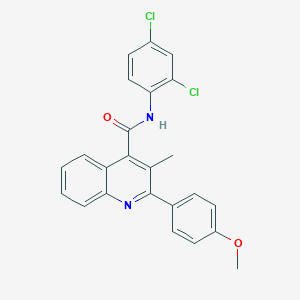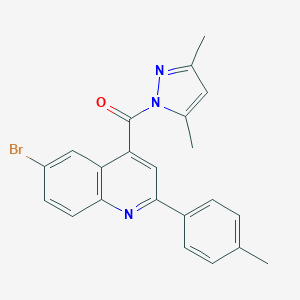
6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a bromine atom, a pyrazole moiety, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Pyrazole Substitution: The pyrazole moiety can be introduced through a condensation reaction between a suitable pyrazole derivative and the quinoline intermediate.
Methylphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline core or the bromine substituent, resulting in dehalogenation or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Dehalogenated or hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and quinoline moieties makes it a candidate for studying interactions with biological macromolecules.
Medicine
Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It is explored for its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 3-bromo-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 6-BROMO-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHYLPHENYL)QUINOLINE stands out due to its unique combination of the quinoline core with the pyrazole and methylphenyl substituents. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H18BrN3O |
|---|---|
Poids moléculaire |
420.3g/mol |
Nom IUPAC |
[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C22H18BrN3O/c1-13-4-6-16(7-5-13)21-12-19(18-11-17(23)8-9-20(18)24-21)22(27)26-15(3)10-14(2)25-26/h4-12H,1-3H3 |
Clé InChI |
BMTJLDFCIGRXPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(=CC(=N4)C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(=CC(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


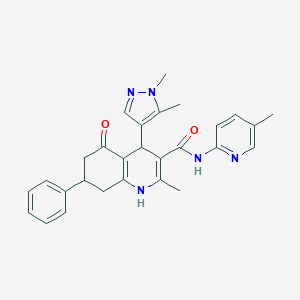
![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B451359.png)
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B451360.png)
![isopropyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B451361.png)
![Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451362.png)
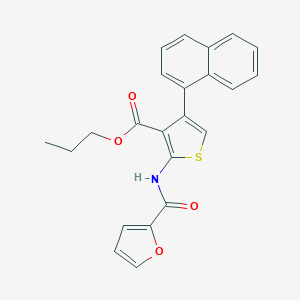
![ethyl 2-({[3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451366.png)
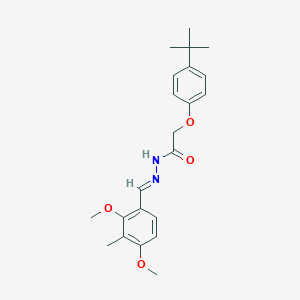
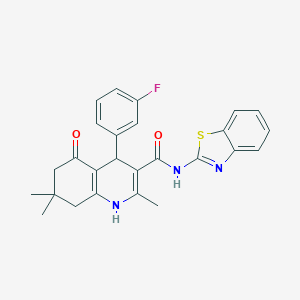
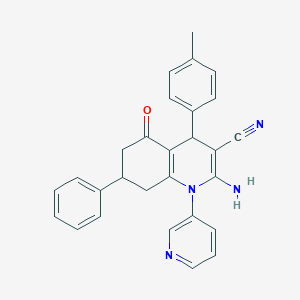
![1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B451373.png)
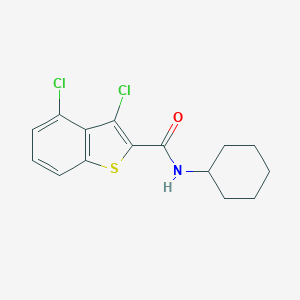
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B451377.png)
